molecular formula C7H6Br2N2S B079231 2-Amino-3,5-dibromobenzene-1-carbothioamide CAS No. 14345-84-7

2-Amino-3,5-dibromobenzene-1-carbothioamide

Cat. No. B079231
CAS RN: 14345-84-7
M. Wt: 310.01 g/mol
InChI Key: BVIJDVKBQZWPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5-dibromobenzene-1-carbothioamide, also known as ABTC, is a chemical compound that has been used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism Of Action

The mechanism of action of 2-Amino-3,5-dibromobenzene-1-carbothioamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 2-Amino-3,5-dibromobenzene-1-carbothioamide is a competitive inhibitor of carbonic anhydrase and a non-competitive inhibitor of urease. The binding of 2-Amino-3,5-dibromobenzene-1-carbothioamide to the active site of the enzyme prevents the substrate from binding, thereby inhibiting the enzymatic activity.

Biochemical And Physiological Effects

2-Amino-3,5-dibromobenzene-1-carbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Amino-3,5-dibromobenzene-1-carbothioamide inhibits the activity of carbonic anhydrase and urease with IC50 values of 0.32 µM and 0.85 µM, respectively. In vivo studies have shown that 2-Amino-3,5-dibromobenzene-1-carbothioamide has anticonvulsant and antitumor activities in animal models.

Advantages And Limitations For Lab Experiments

2-Amino-3,5-dibromobenzene-1-carbothioamide has several advantages for lab experiments, such as its ability to inhibit the activity of certain enzymes and its potential use as a probe for the detection of metal ions. However, 2-Amino-3,5-dibromobenzene-1-carbothioamide also has limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-Amino-3,5-dibromobenzene-1-carbothioamide, such as the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential use as a therapeutic agent for the treatment of various diseases, and the exploration of its potential as a tool for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 2-Amino-3,5-dibromobenzene-1-carbothioamide is a chemical compound that has been used in scientific research as an inhibitor of certain enzymes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 2-Amino-3,5-dibromobenzene-1-carbothioamide has the potential to be developed into a therapeutic agent for the treatment of various diseases and as a tool for the detection of metal ions in biological samples.

Synthesis Methods

2-Amino-3,5-dibromobenzene-1-carbothioamide can be synthesized using various methods, such as the reaction of 2,4-dibromonitrobenzene with thiourea in the presence of a reducing agent. Another method involves the reaction of 2,4-dibromonitrobenzene with ammonium thiocyanate in the presence of a reducing agent. The yield of 2-Amino-3,5-dibromobenzene-1-carbothioamide using these methods ranges from 35% to 70%.

Scientific Research Applications

2-Amino-3,5-dibromobenzene-1-carbothioamide has been used in scientific research as an inhibitor of certain enzymes, such as carbonic anhydrase and urease. These enzymes play important roles in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. 2-Amino-3,5-dibromobenzene-1-carbothioamide has also been studied for its potential use as a probe for the detection of metal ions in biological samples.

properties

CAS RN

14345-84-7

Product Name

2-Amino-3,5-dibromobenzene-1-carbothioamide

Molecular Formula

C7H6Br2N2S

Molecular Weight

310.01 g/mol

IUPAC Name

2-amino-3,5-dibromobenzenecarbothioamide

InChI

InChI=1S/C7H6Br2N2S/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)

InChI Key

BVIJDVKBQZWPHJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=S)N)N)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C(=S)N)N)Br)Br

synonyms

2-AMINO-3,5-DIBROMOTHIOBENZAMIDE

Origin of Product

United States

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